4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Beschreibung

Molecular Identity and Classification

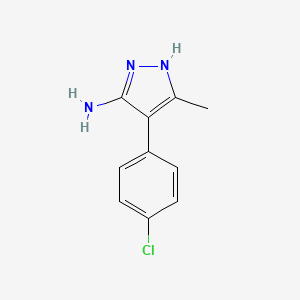

4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is registered under Chemical Abstracts Service number 214416-39-4 and belongs to the pyrazole class of heterocyclic compounds. The compound features a five-membered pyrazole ring system with nitrogen atoms at positions 1 and 2, modified by specific substituents that define its chemical behavior. The systematic nomenclature reflects the precise positioning of functional groups on the pyrazole scaffold, with the 4-chlorophenyl group at position 4, a methyl group at position 3, and an amino group at position 5 of the pyrazole ring.

The molecular structure exhibits a planar pyrazole core with extended aromatic conjugation through the 4-chlorophenyl substituent. This structural arrangement creates specific electronic and steric effects that influence the compound's reactivity patterns and intermolecular interactions. The presence of both electron-withdrawing chlorine and electron-donating amino groups establishes a complex electronic environment within the molecule.

Structural Representation and Connectivity

The compound's structural connectivity can be precisely described through its Simplified Molecular Input Line Entry System representation: CC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl. This notation captures the complete bonding pattern, including the pyrazole ring formation and the specific attachment points of substituents. The International Chemical Identifier string InChI=1S/C10H10ClN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) provides additional structural verification and enables computational analysis of the molecule.

The three-dimensional structure demonstrates significant planarity across the pyrazole and chlorophenyl rings, with the methyl and amino substituents positioned to minimize steric hindrance. The chlorine atom on the phenyl ring introduces additional electronic effects through inductive and mesomeric interactions, while the amino group on the pyrazole ring serves as both a hydrogen bond donor and acceptor site.

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYGPVNFVWLQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341799 | |

| Record name | 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808657 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

214416-39-4 | |

| Record name | 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a base such as sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

- Impact of Substituent Position :

- Para-substituted chlorophenyl groups (as in the target compound) are associated with lower ulcerogenic activity compared to meta-substituted analogs in anti-inflammatory agents .

- Methyl at position 3 (vs. position 5) may alter steric hindrance, affecting binding to biological targets like α1-adrenergic receptors .

Derivatives with Additional Substituents

- Role of Heterocycles :

- Thiazole-containing derivatives (e.g., ) demonstrate superoxide inhibitory activity , suggesting that hybrid heterocyclic systems can augment antioxidant properties .

- Trifluoromethyl groups (e.g., 4-(4-ClPh)-1-Me-3-CF₃-1H-pyrazol-5-amine in ) enhance electronegativity and crystallinity, improving thermal stability .

Pharmacological Comparisons

Data Tables

Table 1: Physicochemical Properties

*Predicted using fragment-based methods.

Biologische Aktivität

4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a compound with notable biological activity, has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound is characterized by its pyrazole structure, which includes a chlorophenyl group and a methyl group. Its molecular formula is with a molecular weight of approximately 215.66 g/mol. This article explores the biological activities of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's efficacy has been evaluated through several studies, highlighting its potential as an anticancer agent.

Case Studies and Findings

- Cytotoxicity Assays : In vitro assays have demonstrated that derivatives of this pyrazole compound show potent activity against specific tumor types. For instance, one study reported that the compound exhibited an IC50 value of 60 nM against gastric cancer cell lines (NUGC) .

- Structure-Activity Relationship (SAR) : The presence of the chlorophenyl group significantly influences the biological activity of the compound. Variants with different substituents were tested, revealing that the chlorinated derivative displayed superior cytotoxicity compared to its non-chlorinated counterparts .

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| This compound | 60 | Gastric Cancer (NUGC) |

| Other Derivative A | 120-527 | Broad Spectrum |

| Other Derivative B | 428 | Liver Cancer (HEPG2) |

| Other Derivative C | 580 | Breast Cancer (MCF) |

The mechanism by which this compound exerts its biological effects primarily involves its interaction with various cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in oxidative stress pathways, notably glutathione peroxidase and catalase, thereby reducing reactive oxygen species (ROS) levels in cells .

- Cell Signaling Modulation : It influences key signaling pathways that regulate cell proliferation and survival, contributing to its anticancer properties .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against certain bacterial strains.

Research Findings

Q & A

Q. What are the most reliable synthetic routes for 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, and how can intermediates be characterized?

Methodological Answer: The compound is typically synthesized via cyclization reactions involving substituted hydrazides or via microwave-assisted protocols. For example, microwave-mediated reactions between 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine and 4-chlorobenzaldehyde yield high-purity products (83% yield) . Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are generated through sequential cyclization, formylation, oxidation, and acylation steps . Characterization involves:

- FTIR and NMR spectroscopy for functional group and structural confirmation.

- X-ray crystallography to resolve molecular geometry (e.g., bond angles, torsion angles) .

- HPLC or GC-MS for purity validation.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD): Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···π interactions forming cyclic dimers) .

- Photophysical studies: UV-Vis and fluorescence spectroscopy in polar solvents (e.g., DMSO) reveal emission maxima (e.g., 356 nm) .

- Mass spectrometry (HRMS): Confirms molecular weight and fragmentation patterns.

- Thermogravimetric analysis (TGA): Assesses thermal stability, particularly for derivatives with labile substituents .

Q. How can researchers design preliminary biological activity assays for this compound?

Methodological Answer:

- Antimicrobial screening: Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols from pyrazole derivatives with MIC values <10 µg/mL .

- Cytotoxicity assays: Employ MTT or SRB tests on cancer cell lines (e.g., MDA-MB-231) to evaluate IC50 values. Derivatives with electron-withdrawing groups (e.g., –CF3) often show enhanced activity .

- Enzyme inhibition: Test carbonic anhydrase or tubulin inhibition using fluorometric assays .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up, and what factors influence reproducibility?

Methodological Answer:

- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields (≥80%) by enhancing reaction homogeneity .

- Solvent selection: Polar aprotic solvents (e.g., DMF) favor cyclization, while additives like POCl3 accelerate acylation .

- Purification challenges: Use column chromatography with gradients of ethyl acetate/hexane to separate regioisomers or diastereomers .

Q. How do structural modifications influence pharmacological activity? Provide a SAR analysis.

Methodological Answer:

SAR studies should prioritize substituents at C3 and the 4-chlorophenyl group, as these positions significantly modulate target affinity .

Q. How should researchers address contradictions in reported biological activities across studies?

Methodological Answer:

- Assay variability: Compare protocols for differences in cell lines (e.g., MDA-MB-231 vs. MCF-7) or enzyme sources (human vs. guinea pig σ receptors) .

- Solubility factors: Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays.

- Structural validation: Re-analyze conflicting compounds via SC-XRD to confirm regiochemistry (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) .

Q. What computational strategies support the rational design of derivatives with improved activity?

Methodological Answer:

- Docking studies: Use AutoDock Vina or Schrödinger to predict binding modes to targets like σ1 receptors or tubulin (PDB: 3LCK) .

- QSAR modeling: Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with IC50 values .

- Reaction path optimization: Leverage quantum chemical calculations (e.g., M06-2X/6-31G*) to predict regioselectivity in cyclization reactions .

Q. How can environmental and safety concerns be mitigated during synthesis?

Methodological Answer:

- Waste management: Segregate halogenated byproducts (e.g., Cl/Br-containing intermediates) for professional disposal .

- Green chemistry: Replace POCl3 with ionic liquids or biocatalysts for acylations .

- Safety protocols: Use inert atmospheres (N2/Ar) for reactions involving volatile reagents (e.g., thioureas) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.